N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
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Overview
Description
N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Once the thiophene ring is prepared, it undergoes further functionalization to introduce the carboxamide group. This step often involves the use of reagents such as thionyl chloride to convert the carboxylic acid to an acid chloride, followed by reaction with an amine to form the carboxamide.
The introduction of the cyclopropyl group and the dimethylphenyl group can be achieved through various alkylation and sulfonation reactions. These steps require careful control of reaction conditions, including temperature, solvent, and reaction time, to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions to improve efficiency and reduce costs. Techniques such as continuous flow chemistry and process intensification may be employed to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the dimethylphenyl group.
Scientific Research Applications
N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxylate
- N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-sulfonamide
Uniqueness
N-cyclopropyl-3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group adds rigidity to the molecule, while the dimethylphenyl and thiophene groups contribute to its potential biological activity.
Properties
IUPAC Name |
N-cyclopropyl-3-[(3,4-dimethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-11-4-7-14(10-12(11)2)19(3)24(21,22)15-8-9-23-16(15)17(20)18-13-5-6-13/h4,7-10,13H,5-6H2,1-3H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBFVUWUFBJZOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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